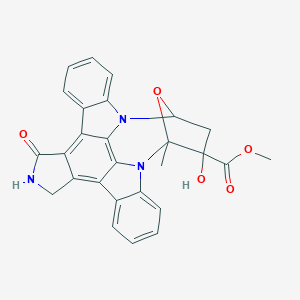

k-252a

Description

Structure

3D Structure

Properties

CAS No. |

97161-97-2 |

|---|---|

Molecular Formula |

C27H21N3O5 |

Molecular Weight |

467.5 g/mol |

IUPAC Name |

methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m1/s1 |

InChI Key |

KOZFSFOOLUUIGY-CYBHFKQVSA-N |

SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Isomeric SMILES |

C[C@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Pictograms |

Irritant |

Synonyms |

k252; (9S,10R,12R)-2,3,9,10,11,12-HEXAHYDRO-10-HYDROXY-9-METHYL-1-OXO-9,12-EPOXY-1H-DIINDOLO[1,2,3-FG:3',2',1'-KL]PYRROLO[3,4-I][1,6]BENZODIAZOCINE-10-CARBOXYLIC ACID METHYL ESTER; K-252A; K-252A, NOCARDIOPSIS SP; PROTEIN KINASE INHIBITOR; PROTEIN KINA |

Origin of Product |

United States |

Foundational & Exploratory

K-252a Protein Kinase Inhibitor Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-252a is a naturally occurring alkaloid isolated from the bacterium Nocardiopsis sp.[1] It is a potent, cell-permeable, and broad-spectrum inhibitor of a wide range of protein kinases. Structurally similar to staurosporine, this compound functions primarily as an ATP-competitive inhibitor, targeting the ATP-binding site of the kinase domain.[2] Its diverse inhibitory profile has made it a valuable research tool for dissecting signaling pathways and a lead compound in drug discovery efforts. This technical guide provides a comprehensive overview of the kinase inhibitor profile of this compound, including quantitative inhibitory data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Inhibitor Profile

The inhibitory activity of this compound has been characterized against a multitude of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values reported in the literature. These values provide a quantitative measure of the potency of this compound against various kinases.

| Kinase Target Family | Specific Kinase | IC50 (nM) | Ki (nM) | Notes |

| Tyrosine Kinase | TrkA | 3[3] | - | Potent inhibitor of Nerve Growth Factor (NGF) receptor. |

| TrkB | Inhibits[3] | - | Inhibition of Brain-Derived Neurotrophic Factor (BDNF) receptor. | |

| TrkC | Inhibits[3] | - | Inhibition of Neurotrophin-3 (NT-3) receptor. | |

| Platelet-Derived Growth Factor Receptor (PDGFR) | No effect at µM concentrations[3] | - | Demonstrates selectivity for Trk family over some other RTKs. | |

| Epidermal Growth Factor Receptor (EGFR) | No effect at µM concentrations[3] | - | ||

| Serine/Threonine Kinase | Protein Kinase C (PKC) | 32.9 | - | Broad inhibition across PKC isoforms. |

| Protein Kinase A (PKA) | - | 18 | ||

| Protein Kinase G (PKG) | - | 20 | ||

| Myosin Light Chain Kinase (MLCK) | - | 20 | ||

| Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) | - | 1.8[1] | ||

| Phosphorylase Kinase | 1.7[4] | - | Highly potent inhibition. | |

| Mixed Lineage Kinase 3 (MLK3) | Inhibits[5] | - | Implicated in neuroprotective effects.[5] |

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of protein kinases. This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to the protein substrate, thereby blocking the downstream signaling cascade.

One of the most well-characterized effects of this compound is its potent inhibition of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[3] Nerve Growth Factor (NGF) binding to its receptor, TrkA, leads to receptor dimerization and autophosphorylation, initiating multiple downstream signaling pathways critical for neuronal survival, differentiation, and neurite outgrowth. This compound directly blocks this autophosphorylation step, effectively abrogating NGF-mediated signaling.[6]

Experimental Protocols

The following protocols are representative of the methods used to determine the kinase inhibitor profile of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the IC50 value of this compound against a purified kinase.

Materials:

-

Purified protein kinase (e.g., PKC, PKA)

-

Specific peptide substrate for the kinase

-

This compound stock solution (in DMSO)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a serial dilution of this compound in the kinase reaction buffer.

-

In a reaction tube, combine the purified kinase and the specific peptide substrate in the kinase reaction buffer.

-

Add the various concentrations of this compound or vehicle (DMSO) to the reaction tubes and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Neurite Outgrowth Inhibition Assay

This protocol assesses the effect of this compound on NGF-induced neurite outgrowth in a cellular context, typically using PC12 cells.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

This compound stock solution (in DMSO)

-

Collagen-coated cell culture plates

-

Microscope with imaging capabilities

Procedure:

-

Seed PC12 cells onto collagen-coated plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a final concentration of NGF (e.g., 50 ng/mL).

-

Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Capture images of the cells using a microscope.

-

Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.

-

Analyze the data to determine the concentration-dependent inhibitory effect of this compound on NGF-induced neurite outgrowth.

Conclusion

This compound is a versatile and potent protein kinase inhibitor with a broad spectrum of activity. Its well-characterized inhibitory profile, particularly against the Trk family of receptor tyrosine kinases, has made it an indispensable tool in neurobiology and cancer research. The data and protocols presented in this technical guide provide a solid foundation for researchers utilizing this compound to investigate cellular signaling pathways and for those in the process of developing novel kinase inhibitors. The continued study of this compound and its analogs holds promise for the development of new therapeutic agents targeting diseases driven by aberrant kinase activity.

References

- 1. K252a - Wikipedia [en.wikipedia.org]

- 2. jneurosci.org [jneurosci.org]

- 3. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. K252a is a potent and selective inhibitor of phosphorylase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neuroprotective effects of K252a through inhibiting MLK3/MKK7/JNK3 signaling pathway on ischemic brain injury in rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a potent protein kinase inhibitor, blocks nerve growth factor- induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PMC [pmc.ncbi.nlm.nih.gov]

K-252a: A Technical Guide for Researchers in Cellular Signaling and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Summary

K-252a is a naturally derived alkaloid that has become an invaluable tool in cellular and neurobiological research.[1] Isolated from the bacterium Nocardiopsis sp., this staurosporine (B1682477) analog functions as a broad-spectrum protein kinase inhibitor.[2] Its primary utility in a research context stems from its potent, ATP-competitive inhibition of the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors—TrkA, TrkB, and TrkC.[3][4] This inhibitory action allows for the targeted dissection of signaling pathways crucial for neuronal survival, differentiation, and plasticity. Beyond its effects on Trk kinases, this compound also exhibits inhibitory activity against a range of other serine/threonine kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Ca2+/calmodulin-dependent protein kinase II (CaMKII), albeit at varying concentrations.[2][5] This document provides an in-depth technical guide on the research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound varies across different protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Kinase Target | IC50 Value (nM) | Reference(s) |

| Trk Family (gp140trk) | 3 | [2][3][5] |

| Phosphorylase Kinase | 1.7 | [1][2][5] |

| CaM Kinase II | 1.8 - 270 | [1][5][6] |

| Protein Kinase C (PKC) | 32.9 - 470 | [2][5][7] |

| Protein Kinase A (PKA) | 140 | [2][5] |

| Myosin Light Chain Kinase (MLCK) | 20 (Ki) | [7] |

Key Research Applications and Signaling Pathways

This compound is predominantly used to investigate cellular processes regulated by neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). By inhibiting Trk receptor autophosphorylation, this compound effectively blocks the initiation of downstream signaling cascades that are critical for neuronal function and survival.

The Trk Signaling Pathway and its Inhibition by this compound

Neurotrophins bind to their respective Trk receptors, inducing receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for adaptor proteins and enzymes that activate major downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[3][5] this compound, by competing with ATP for the kinase domain of the Trk receptor, prevents this initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Phospho-TrkA (Tyr490)/TrkB (Tyr516) (C35G9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 3. db.phm.utoronto.ca [db.phm.utoronto.ca]

- 4. Crystal Violet Staining [bio-protocol.org]

- 5. Phospho-TrkB (Tyr516) Polyclonal Antibody (PA5-36695) [thermofisher.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Crystal violet staining protocol | Abcam [abcam.com]

The Discovery and Origin of K-252a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

K-252a is a potent, cell-permeable, and reversible inhibitor of a broad spectrum of protein kinases.[1][2] First isolated from a microbial source, this indolocarbazole alkaloid has become a valuable tool in cell biology and a lead compound in drug discovery. This technical guide provides an in-depth overview of the discovery, origin, and key experimental protocols related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Origin

This compound was discovered by researchers at the Tokyo Research Laboratories of Kyowa Hakko Kogyo Co., Ltd. in the mid-1980s.[3][4] It was isolated from the culture broth of a soil microorganism, a strain of Nocardiopsis sp. designated K-252.[3][4][5] The producing organism is a Gram-positive, aerobic actinomycete.[6][7] The discovery was part of a screening program for inhibitors of the Ca2+- and calmodulin-dependent messenger system.[8]

The initial patent for this compound was filed in Japan in 1985.[3] The structure of this compound and its congeners (K-252b, c, and d) were elucidated in 1986.[5][9] this compound is structurally related to other indolocarbazole alkaloids like staurosporine (B1682477).[1][10]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C27H21N3O5 | [2][11] |

| Molecular Weight | 467.48 g/mol | [2][11] |

| CAS Number | 99533-80-9 | [11][12] |

| Appearance | Pale yellow crystals | [5] |

| Solubility | Soluble in DMSO; poorly soluble in ethanol (B145695) and water. | [1][10] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of a variety of protein kinases.[1][11] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain.[2][10] This broad-spectrum inhibitory activity has made this compound a valuable tool for studying kinase-dependent signaling pathways.

Quantitative Data: Inhibitory Activity of this compound

| Target Kinase | IC50 / Ki | Reference |

| Protein Kinase C (PKC) | IC50 = 32.9 nM | [3][4] |

| Ca2+/calmodulin-dependent kinase type II (CaMK II) | IC50 = 270 nM | [13] |

| Myosin Light Chain Kinase (MLCK) | Ki = 20 nM | [11] |

| Protein Kinase A (PKA) | IC50 = 140 nM | [10][13] |

| Phosphorylase Kinase | IC50 = 1.7 nM | [10][13] |

| Trk Tyrosine Kinase (gp140trk) | IC50 = 3 nM | [10][13][14] |

Key Signaling Pathways Inhibited by this compound

This compound is particularly well-known for its potent inhibition of the Trk family of receptor tyrosine kinases, which are receptors for neurotrophins like Nerve Growth Factor (NGF).[14] This inhibition blocks the downstream signaling cascades initiated by neurotrophin binding, thereby affecting neuronal differentiation and survival.

Experimental Protocols

Fermentation of Nocardiopsis sp. K-252 for this compound Production

While specific media compositions from the original discovery are proprietary, a general approach based on actinomycete fermentation can be outlined. Production of this compound is quantified by thin-layer chromatography (TLC) followed by densitometry.[8]

Protocol Overview:

-

Inoculum Preparation: A seed culture of Nocardiopsis sp. K-252 is prepared in a suitable liquid medium and incubated until sufficient biomass is achieved.

-

Production Fermentation: The seed culture is used to inoculate a larger production fermenter containing a nutrient-rich medium. Fermentation is carried out for an extended period (e.g., 160 hours) with controlled agitation and aeration.[8]

-

Monitoring Production: The concentration of this compound in the culture broth is monitored periodically using TLC analysis of the culture filtrate. The TLC plate is developed, and the spot corresponding to this compound is quantified using a TLC scanner at 292 nm.[8]

Extraction and Purification of this compound

An industrial-scale method for the extraction and purification of this compound has been developed, which leverages the differential solubility of this compound and its hydrolyzed form, K-252b.[1][11]

Protocol:

-

Cell Separation: The fermentation broth is processed to separate the microbial cell mass, which contains the water-insoluble this compound.

-

Alkaline Hydrolysis: The cell suspension is adjusted to a high pH (e.g., pH 12 with NaOH) and heated (e.g., 80°C) to hydrolyze the methyl ester of this compound, converting it to the water-soluble sodium salt of K-252b.[1]

-

Extraction of K-252b: The cell debris is removed by ultrafiltration, and the resulting supernatant containing the soluble K-252b salt is collected.[1]

-

Methylation to this compound: The purified K-252b is then methylated to regenerate this compound. This is achieved by reacting K-252b with a methylating agent like dimethyl sulfate (B86663) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylacetamide).[1][11]

-

Crystallization: this compound is recovered as a crystalline material by the addition of water to the reaction mixture.[1]

In Vitro Kinase Inhibition Assay (Protein Kinase C)

The inhibitory activity of this compound against PKC can be determined using a radiometric filter-binding assay.[13]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the PKC enzyme, a substrate peptide (e.g., MARCKS peptide), and necessary activators (e.g., CaCl₂, phosphatidylserine, diacylglycerol) in a kinase assay buffer.[13]

-

Inhibitor Addition: Add varying concentrations of this compound (solubilized in DMSO) to the reaction mixture. Include a control with no inhibitor.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be near the Km of the enzyme for ATP to ensure accurate IC50 determination.[13]

-

Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.[13]

-

Termination and Separation: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unreacted [γ-³²P]ATP.[13]

-

Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inhibition of TrkA Autophosphorylation in Cells

The inhibitory effect of this compound on TrkA kinase activity in a cellular context can be assessed by measuring the inhibition of NGF-induced autophosphorylation.[10][15]

Protocol:

-

Cell Culture and Treatment: Culture cells expressing TrkA (e.g., PC12 cells) and serum-starve them. Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

NGF Stimulation: Stimulate the cells with NGF (e.g., 10 ng/mL) for a short period to induce TrkA autophosphorylation.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Immunoprecipitate TrkA from the cell lysates using an anti-TrkA antibody.

-

Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.

-

Detection: Probe the membrane with an anti-phosphotyrosine antibody to detect the level of TrkA autophosphorylation. Subsequently, probe with an anti-TrkA antibody to confirm equal loading.

-

Analysis: Quantify the band intensities to determine the dose-dependent inhibition of NGF-induced TrkA phosphorylation by this compound.

Conclusion

This compound, a natural product derived from Nocardiopsis sp., has had a significant impact on our understanding of protein kinase function and signal transduction. Its discovery and subsequent characterization have provided a powerful chemical tool for dissecting complex cellular processes. The detailed methodologies for its production, purification, and the assessment of its biological activity, as outlined in this guide, are intended to facilitate its continued use and the development of more selective and potent kinase inhibitors for therapeutic applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. K252a | Cell Signaling Technology [cellsignal.com]

- 6. This compound, A POTENT INHIBITOR OF PROTEIN KINASE C FROM MICROBIAL ORIGIN [jstage.jst.go.jp]

- 7. Specific inhibition of NGF receptor tyrosine kinase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Practical Preparation of this compound from a Fermentation Solution [jstage.jst.go.jp]

- 10. This compound inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical Preparation of this compound from a Fermentation Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of the cellular actions of nerve growth factor by staurosporine and K252A results from the attenuation of the activity of the trk tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

K-252a Signaling Pathway Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway inhibition by K-252a, a potent and versatile protein kinase inhibitor. This document details its mechanism of action, inhibitory profile, and effects on key cellular signaling cascades. It is intended to serve as a valuable resource for researchers and professionals involved in kinase inhibitor studies and drug development.

Core Concepts: Mechanism of Action and Kinase Selectivity

This compound, an alkaloid isolated from Nocardiopsis sp., is a staurosporine (B1682477) analog that functions as a broad-spectrum protein kinase inhibitor.[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of a wide range of protein kinases.[1][3] This competition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling cascades.

This compound exhibits a distinct selectivity profile, with potent inhibition of the Tropomyosin receptor kinase (Trk) family, Protein Kinase C (PKC), Protein Kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and phosphorylase kinase.[4] Its high affinity for the ATP-binding pocket of these kinases underlies its broad inhibitory activity.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of key protein kinases, providing a quantitative overview of its selectivity.

| Kinase Target | IC50 (nM) |

| TrkA | 3[5] |

| TrkB | - |

| TrkC | - |

| Protein Kinase C (PKC) | 32.9 - 470[6][7] |

| Protein Kinase A (PKA) | 140 |

| Ca2+/calmodulin-dependent kinase II (CaMKII) | 1.8 - 270[8] |

| Phosphorylase Kinase | 1.7[8] |

| Myosin Light Chain Kinase (MLCK) | 20 (Ki)[4][7] |

| Mixed-Lineage Kinase 3 (MLK3) | ~5[9] |

| Platelet-Derived Growth Factor (PDGF) Receptor | 529 - 1170[4] |

Inhibition of the Trk Signaling Pathway

A primary and well-characterized target of this compound is the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC), which are receptors for neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[2][5] Inhibition of Trk receptor autophosphorylation by this compound is a critical event that blocks the initiation of downstream signaling.[10]

Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate on specific tyrosine residues. This creates docking sites for adaptor proteins and enzymes, leading to the activation of multiple downstream pathways, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways. This compound effectively abrogates these signaling events by preventing the initial Trk kinase activation.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com [promega.com]

- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 4. K252a inhibits proliferation of glioma cells by blocking platelet-derived growth factor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. K252a and CEP1347 are neuroprotective compounds that inhibit mixed-lineage kinase-3 and induce activation of Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. benchchem.com [benchchem.com]

- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Phospholipase C-gamma as a signal-transducing element - PubMed [pubmed.ncbi.nlm.nih.gov]

K-252a and Nerve Growth Factor (NGF) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerve Growth Factor (NGF), a well-characterized neurotrophin, plays a pivotal role in the development, survival, and differentiation of neurons in both the central and peripheral nervous systems. Its signaling cascade is initiated by binding to the high-affinity Tropomyosin receptor kinase A (TrkA), triggering receptor dimerization and autophosphorylation, and subsequent activation of multiple downstream pathways crucial for neuronal function. K-252a, a staurosporine (B1682477) analog isolated from the bacterium Nocardiopsis sp., has emerged as a potent and selective inhibitor of the TrkA tyrosine kinase. This technical guide provides an in-depth overview of the interaction between this compound and the NGF signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to support researchers in neuroscience and drug development.

Introduction to NGF Signaling

NGF exerts its pleiotropic effects by binding to two distinct cell surface receptors: the high-affinity TrkA receptor and the low-affinity p75 neurotrophin receptor (p75NTR).[1] The primary focus of this guide is the TrkA-mediated signaling cascade, which is central to the pro-survival and differentiative effects of NGF.

Upon NGF binding, TrkA receptors dimerize and undergo trans-autophosphorylation on specific tyrosine residues within their intracellular kinase domains.[1][2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. The three major downstream pathways activated by TrkA are:

-

The Ras/Raf/MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is primarily involved in promoting neuronal differentiation, including neurite outgrowth.[3][4]

-

The PI3K (Phosphatidylinositol 3-Kinase)/Akt Pathway: This cascade is a critical mediator of neuronal survival and protection against apoptosis.[1][4]

-

The PLC-γ (Phospholipase C-gamma) Pathway: Activation of PLC-γ leads to the generation of second messengers that regulate calcium signaling and protein kinase C (PKC) activity, contributing to neuronal differentiation.[2][3]

This compound: A Potent TrkA Inhibitor

This compound is a well-established and potent inhibitor of protein kinases.[5] While it exhibits broad-spectrum activity against several kinases at higher concentrations, it is a particularly potent inhibitor of the Trk family of receptor tyrosine kinases, with a high affinity for TrkA.[6][7] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TrkA kinase domain and preventing the transfer of phosphate (B84403) groups, thereby blocking receptor autophosphorylation and the initiation of downstream signaling.[1]

Quantitative Data

The inhibitory potency of this compound against various kinases has been quantified, highlighting its strong preference for the Trk family of receptors.

| Kinase Target | IC50 Value | Reference |

| TrkA | 3 nM | [6][7] |

| TrkB | - | [7] |

| TrkC | - | [7] |

| Protein Kinase C (PKC) | 470 nM | [6] |

| Protein Kinase A (PKA) | 140 nM | [6] |

| Ca2+/calmodulin-dependent kinase type II | 270 nM | [6] |

| Phosphorylase kinase | 1.7 nM | [6] |

Table 1: Inhibitory concentrations (IC50) of this compound for various protein kinases.

The inhibitory effect of this compound on NGF-induced biological responses has also been characterized.

| Biological Effect | Cell Line | This compound Concentration | Outcome | Reference |

| Neurite Outgrowth | PC12h cells | 3-100 nM | Inhibition of NGF-promoted neurite outgrowth. | [6] |

| Neuronal Differentiation | PC12 cells | 10-30 nM | Blockade of NGF-induced neuronal differentiation. | [7] |

| TrkA Autophosphorylation | PC12 cells | IC50 < 10 nM | Potent inhibition of TrkA autophosphorylation. | [8] |

Table 2: Effects of this compound on NGF-mediated cellular responses.

Signaling Pathways and Experimental Workflows

NGF/TrkA Signaling Pathway

The following diagram illustrates the canonical NGF signaling pathway initiated by the TrkA receptor.

Mechanism of this compound Inhibition

This compound directly inhibits the kinase activity of the TrkA receptor, preventing the initiation of downstream signaling.

Experimental Workflow: Investigating this compound Effects

A typical workflow to study the effects of this compound on NGF signaling is outlined below.

References

- 1. Kinetics of trkA tyrosine kinase activity and inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Practical Preparation of this compound from a Fermentation Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pages.yokogawa.com [pages.yokogawa.com]

K-252a's Impact on BDNF Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brain-Derived Neurotrophic Factor (BDNF) is a critical signaling molecule essential for neuronal survival, differentiation, synaptic plasticity, and overall nervous system function. It exerts its influence primarily through the high-affinity Tropomyosin receptor kinase B (TrkB). The indolocarbazole alkaloid K-252a has been instrumental as a research tool for dissecting the intricacies of this pathway. Originally isolated from Nocardiopsis bacteria, this compound is a potent, cell-permeable inhibitor of the Trk family of receptor tyrosine kinases.[1][2][3] This guide provides a detailed examination of the BDNF signal transduction pathway, the precise mechanism by which this compound inhibits this cascade, a compilation of its inhibitory activities, and relevant experimental protocols for studying these interactions.

The BDNF-TrkB Signaling Pathway

The biological effects of BDNF are predominantly mediated through its binding to the TrkB receptor, which activates three principal intracellular signaling cascades.[4][5][6]

-

Binding and Dimerization: The process begins when BDNF binds to the extracellular domain of TrkB, inducing receptor dimerization.[4][5]

-

Autophosphorylation: This dimerization triggers the autophosphorylation of specific tyrosine residues within the intracellular kinase domain of the TrkB receptor.[5][6]

-

Activation of Downstream Pathways: The phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling.[5][7]

-

MAPK/ERK Pathway: This cascade, involving Shc, Grb2, Ras, Raf, and MEK/ERK, is crucial for neuronal differentiation and synaptic plasticity.[4][7]

-

PI3K/Akt Pathway: The activation of PI3K and its downstream effector Akt is a primary driver of cell survival and anti-apoptotic effects.[4][7][8][9]

-

PLCγ Pathway: Phospholipase C-gamma (PLCγ) activation leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and the activation of calcium-dependent kinases like CaMKII.[4][7]

-

These pathways converge on the activation of transcription factors, such as CREB, to regulate the expression of genes vital for neuronal function and survival.[6][7]

This compound: Mechanism of Inhibition

This compound is a staurosporine (B1682477) analog that functions as a non-selective, ATP-competitive protein kinase inhibitor.[3][10] Its primary utility in neurobiology stems from its potent inhibition of the Trk family of receptors, including TrkA, TrkB, and TrkC.[1]

The inhibitory action of this compound occurs at the very beginning of the BDNF signaling cascade. By competing with ATP for binding to the catalytic kinase domain of the TrkB receptor, this compound directly prevents the BDNF-induced autophosphorylation of the receptor.[3][11] This blockade effectively abrogates the recruitment and activation of all downstream signaling molecules, including the PI3K/Akt, MAPK/ERK, and PLCγ pathways.[8][9][12][13] Consequently, the biological outcomes of BDNF signaling, such as neuroprotection, differentiation, and neurite outgrowth, are inhibited.[8][13][14][15]

Quantitative Data

The efficacy of this compound is concentration-dependent. While it is a potent inhibitor of Trk receptors at low nanomolar concentrations, it can inhibit other serine/threonine kinases at higher concentrations.

Table 1: Inhibitory Potency (IC₅₀) of this compound on Various Protein Kinases

| Kinase Target | Reported IC₅₀ | Reference |

|---|---|---|

| TrkA (NGF Receptor) | ~3 nM | [1][3][16] |

| TrkB (BDNF Receptor) | ~3 nM (inferred) | [1] |

| TrkC (NT-3 Receptor) | ~3 nM (inferred) | [1] |

| Protein Kinase C (PKC) | 32.9 nM - 470 nM | [3][16] |

| Protein Kinase A (PKA) | ~140 nM | [3][16] |

| Ca²⁺/Calmodulin-dependent Kinase II (CaMKII) | ~270 nM | [16] |

| Myosin Light Chain Kinase (MLCK) | Kᵢ = 20 nM | [17] |

| Phosphorylase Kinase | 1.7 nM |[2][3][16] |

Table 2: Cellular Effects of this compound on BDNF-Mediated Signaling and Function

| Experimental Model | BDNF-Mediated Effect | This compound Concentration | Observed Inhibition | Reference |

|---|---|---|---|---|

| PC12 Cells | Trk Autophosphorylation | Dose-dependent | Inhibition of NGF-induced phosphorylation | [11] |

| A549 Lung Adenocarcinoma Cells | Akt Activation | Not specified | Prevents Akt activation in response to BDNF | [12] |

| Primary Hippocampal Neurons | Neuroprotection vs. Aβ | 200 nM | Blocks BDNF-mediated survival | [13][18] |

| Hippocampal H19-7 Cells | Neuroprotection vs. Staurosporine | Not specified | Abolishes protective effect of BDNF | [8][9] |

| Rat Hippocampal Slices | Inhibition of IPSCs | 200 nM | Prevents BDNF-induced inhibition | [19] |

| Murine Cerebrocortical Neurons | Neurite Outgrowth | 200 nM | Inhibited stimulation of neurite outgrowth | [14] |

| Postnatal Rat Cortical Cultures | GABA Neuron Expression | 200 nM | Blocks BDNF's effect on GABA expression |[20] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound on BDNF signaling. Researchers should optimize concentrations, incubation times, and specific reagents for their particular cell systems.

Protocol: Western Blotting for TrkB and Downstream Target Phosphorylation

This method assesses the ability of this compound to inhibit BDNF-induced phosphorylation of TrkB and its downstream effectors like Akt and ERK.

-

Cell Culture and Starvation: Plate appropriate neuronal cells (e.g., primary cortical neurons, SH-SY5Y, or TrkB-expressing HEK293 cells) and grow to ~80% confluency. To reduce basal kinase activity, serum-starve the cells for 4-6 hours in a serum-free medium.

-

Inhibitor Pre-treatment: Pre-incubate the cells with this compound at the desired concentration (e.g., 100-200 nM) or vehicle control (DMSO) for 30-60 minutes at 37°C.[3]

-

BDNF Stimulation: Add BDNF (e.g., 50-100 ng/mL) to the culture medium and incubate for a short period (e.g., 5-15 minutes) to induce maximal receptor phosphorylation.

-

Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-TrkB (Tyr816), anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204)).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: To normalize for protein loading, strip the membrane and re-probe with antibodies against the total (phosphorylated and unphosphorylated) forms of the proteins of interest (e.g., anti-TrkB, anti-Akt, anti-ERK) and/or a loading control like β-actin or GAPDH. Quantify band intensities using densitometry software.

Protocol: Neurite Outgrowth Inhibition Assay

This assay visually demonstrates the requirement of TrkB signaling for BDNF-induced neuronal differentiation. PC12 cells, which extend neurites in response to neurotrophins, are a common model.[2][15]

-

Cell Plating: Plate PC12 cells on collagen-coated dishes at a low density to allow for clear visualization of individual cells and their processes.

-

Treatment: Treat the cells with the following conditions:

-

Vehicle control (no BDNF, no this compound)

-

BDNF alone (e.g., 50 ng/mL)

-

This compound alone (e.g., 100 nM)

-

BDNF + various concentrations of this compound

-

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Fixation and Imaging: Fix the cells with 4% paraformaldehyde. Image the cells using a phase-contrast or bright-field microscope.

-

Quantification: For each condition, randomly select multiple fields of view. Measure the length of the longest neurite for each cell or count the percentage of cells bearing neurites longer than two cell body diameters.

Protocol: Neuroprotection Assay

This protocol determines if this compound can block the pro-survival effects of BDNF against a toxic insult.

-

Cell Culture: Plate primary neurons (e.g., hippocampal or cortical) and allow them to mature for 5-7 days in vitro.

-

Pre-treatment: Pre-treat the cultures with this compound (e.g., 200 nM) for 30-60 minutes.[13]

-

Co-treatment: Add BDNF (e.g., 50 ng/mL) to the appropriate wells.

-

Toxic Insult: After a brief incubation with BDNF (e.g., 1 hour), introduce an apoptotic stimulus (e.g., staurosporine, oligomeric amyloid-beta).[8][9][13]

-

Incubation: Incubate for 12-24 hours.

-

Viability Assessment: Measure cell viability using one of the following methods:

-

MTT/MTS Assay: Quantifies metabolic activity in living cells.

-

Live/Dead Staining: Use calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).

-

Nuclear Staining: Stain with DAPI or Hoechst and count the number of cells with condensed, apoptotic nuclei.

-

Conclusion

This compound is an invaluable pharmacological tool for elucidating the mechanisms of BDNF signaling. By potently inhibiting the kinase activity of the TrkB receptor, it provides a direct method to block the initiation of the entire downstream signaling cascade. This allows researchers to confirm the TrkB-dependency of various cellular processes, from gene expression to complex biological outcomes like neuronal survival and neurite outgrowth. While its utility is clear, investigators must remain mindful of its activity against other kinases at higher concentrations and select experimental conditions that maximize specificity for the Trk family of receptors. The data and protocols presented in this guide offer a robust framework for professionals engaged in neurobiological research and the development of therapeutics targeting neurotrophin pathways.

References

- 1. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. K252a - Wikipedia [en.wikipedia.org]

- 3. K252a | Cell Signaling Technology [cellsignal.com]

- 4. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. researchgate.net [researchgate.net]

- 7. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7/IGF-IR [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 99533-80-9 | Benchchem [benchchem.com]

- 11. This compound inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Trk tyrosine kinase inhibitor K252a regulates growth of lung adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antillatoxin-Stimulated Neurite Outgrowth Involves the Brain-Derived Neurotrophic Factor (BDNF) - Tropomyosin Related Kinase B (TrkB) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a potent protein kinase inhibitor, blocks nerve growth factor-induced neurite outgrowth and changes in the phosphorylation of proteins in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. rndsystems.com [rndsystems.com]

- 18. JCI - Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents [jci.org]

- 19. Inhibition of GABAA Synaptic Responses by Brain-Derived Neurotrophic Factor (BDNF) in Rat Hippocampus | Journal of Neuroscience [jneurosci.org]

- 20. Brain-Derived Neurotrophic Factor Mediates the Activity-Dependent Regulation of Inhibition in Neocortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of K-252a

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-252a, an alkaloid isolated from the bacterium Nocardiopsis sp., is a potent, cell-permeable, and broad-spectrum protein kinase inhibitor. As a staurosporine (B1682477) analog, it functions primarily by competing with ATP for the binding site on a wide array of kinases. This technical guide provides a comprehensive overview of the cellular targets of this compound, summarizing quantitative inhibitory data, detailing key experimental protocols for target characterization, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in kinase inhibitor research and drug development.

Core Cellular Targets and Mechanism of Action

This compound exhibits a broad inhibitory profile, with its primary and most potent targets being the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases. It also demonstrates high potency against several other serine/threonine kinases. The mechanism of action for this compound is competitive inhibition at the ATP-binding site of its target kinases.[1]

Primary Targets: Trk Family of Receptor Tyrosine Kinases

This compound is a highly potent inhibitor of TrkA, TrkB, and TrkC, the receptors for neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[2] Inhibition of Trk autophosphorylation by this compound blocks downstream signaling cascades crucial for neuronal survival, differentiation, and proliferation.[1]

Other High-Potency Targets

Beyond the Trk family, this compound potently inhibits several other kinases at low nanomolar concentrations. Notably, it is a powerful inhibitor of Phosphorylase Kinase and Calcium/calmodulin-dependent protein kinase (CaMK) .

Secondary and Off-Target Kinases

Quantitative Inhibitory Data

The following tables summarize the reported inhibitory constants (IC₅₀ and Kᵢ) of this compound against its various cellular targets. These values provide a quantitative measure of the compound's potency and can guide dose-selection in experimental settings.

| Primary Target | IC₅₀ / Kᵢ (nM) | Assay Type |

| TrkA | 3[1][4] | Tyrosine Kinase Activity Assay |

| TrkB | - | (Inhibited)[1] |

| TrkC | - | (Inhibited)[1] |

| Phosphorylase Kinase | 1.7[4] | Kinase Activity Assay |

| CaM Kinase II | 1.8 | Kinase Activity Assay |

Table 1: High-Potency Cellular Targets of this compound.

| Secondary/Off-Target Kinase | IC₅₀ / Kᵢ (nM) | Assay Type |

| Protein Kinase C (PKC) | 32.9 - 470[4][5] | Kinase Activity Assay |

| Protein Kinase A (PKA) | 140[4] | Kinase Activity Assay |

| Myosin Light-Chain Kinase (MLCK) | 20 (Kᵢ)[5] | Kinase Activity Assay |

| Mixed-Lineage Kinase 3 (MLK3) | ~5[6] | In vitro Kinase Assay |

| Platelet-Derived Growth Factor Receptor (PDGFR) | 529 - 1170[7] | Cell Proliferation Assay |

Table 2: Secondary and Off-Target Kinase Activities of this compound.

Signaling Pathways Modulated by this compound

This compound's primary mechanism of impacting cellular function is through the inhibition of key signaling pathways initiated by its target kinases. The most well-characterized of these is the NGF-TrkA signaling cascade.

Inhibition of the NGF-TrkA Signaling Pathway

Nerve Growth Factor (NGF) binding to its receptor, TrkA, initiates receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins and triggering downstream signaling. This compound directly inhibits the kinase activity of TrkA, thereby blocking these subsequent events.

Downstream of TrkA, two major pathways are affected:

-

PI3K/Akt Pathway: TrkA activation recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Akt is a crucial node for promoting cell survival and inhibiting apoptosis.[8] this compound-mediated inhibition of TrkA prevents the activation of this pro-survival pathway.

-

Ras/MAPK (ERK) Pathway: Activated TrkA also leads to the activation of the Ras-Raf-MEK-ERK signaling cascade. The ERK (Extracellular signal-regulated kinase) pathway is heavily involved in cell proliferation, differentiation, and neurite outgrowth.[9] By blocking TrkA, this compound effectively dampens ERK activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets of this compound.

In Vitro TrkA Kinase Activity Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the TrkA kinase.

Materials:

-

Recombinant human TrkA kinase domain

-

Biotinylated peptide substrate (e.g., poly-Glu-Tyr)

-

ATP (including γ-³²P-ATP for radioactive detection or unlabeled ATP for luminescence-based assays)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[5]

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose filter paper (for radioactive assay) or ADP-Glo™ Kinase Assay reagents (for luminescence assay)

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.

-

In a 96-well plate, add the TrkA kinase and the peptide substrate to each well.

-

Add the diluted this compound or DMSO control to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP for the radioactive method).

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

For radioactive detection: a. Stop the reaction by adding phosphoric acid. b. Spot the reaction mixture onto phosphocellulose filter paper. c. Wash the filter paper extensively to remove unincorporated γ-³²P-ATP. d. Measure the incorporated radioactivity using a scintillation counter.

-

For luminescence-based detection (e.g., ADP-Glo™): a. Add ADP-Glo™ Reagent to deplete the remaining ATP. b. Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. c. Measure luminescence using a plate reader.[5]

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Immunoprecipitation and Western Blotting for Trk Phosphorylation

This method assesses the effect of this compound on the phosphorylation state of Trk receptors in a cellular context.

Materials:

-

PC12 cells or other cells expressing Trk receptors

-

Nerve Growth Factor (NGF)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-TrkA (Tyr490) antibody

-

Anti-TrkA antibody (for total protein control)

-

Protein A/G agarose (B213101) or magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture PC12 cells to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO vehicle control for 1 hour.

-

Stimulate the cells with NGF (e.g., 50 ng/mL) for 5-10 minutes to induce TrkA phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitation: a. Incubate a portion of the cell lysate with an anti-TrkA antibody overnight at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes. c. Pellet the beads by centrifugation and wash them several times with lysis buffer.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST. c. Incubate the membrane with the anti-phospho-TrkA antibody overnight at 4°C. d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-TrkA antibody to confirm equal protein loading.

PC12 Cell Neurite Outgrowth Assay

This cell-based assay evaluates the functional consequence of TrkA inhibition by this compound on neuronal differentiation.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

-

NGF

-

This compound

-

Collagen-coated culture plates

-

Microscope with imaging capabilities

Procedure:

-

Seed PC12 cells on collagen-coated plates at a low density.[6]

-

Allow the cells to attach for 24 hours.

-

Replace the medium with low-serum medium containing various concentrations of this compound or a DMSO control.

-

Add NGF (e.g., 50 ng/mL) to induce neurite outgrowth.

-

Incubate the cells for 48-72 hours.

-

Capture images of multiple fields for each condition using a phase-contrast microscope.

-

Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and/or the average length of the neurites. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

Experimental Workflows

Workflow for Kinase Inhibitor Target Identification using Chemical Proteomics

Chemical proteomics is a powerful tool for identifying the direct binding partners of a small molecule inhibitor within a complex cellular lysate.

Conclusion

This compound is a valuable research tool for studying cellular signaling pathways, particularly those mediated by the Trk family of receptors. Its high potency and broad-spectrum activity, however, necessitate careful experimental design and interpretation to distinguish between on-target and off-target effects. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. Further investigation using modern, large-scale kinome profiling technologies will undoubtedly provide a more complete picture of the selectivity of this compound and potentially uncover novel cellular targets and therapeutic applications.

References

- 1. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 2. Kinase activity assays Src and CK2 [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Selectivity of Multikinase Inhibitors across the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. youtube.com [youtube.com]

- 7. K252a suppresses neuronal cells apoptosis through inhibiting the translocation of Bax to mitochondria induced by the MLK3/JNK signaling after transient global brain ischemia in rat hippocampal CA1 subregion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

K-252a's Apoptotic Mechanism: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underlying K-252a-induced apoptosis. This compound, a metabolite isolated from the soil fungus Nocardiopsis sp., is a potent inhibitor of a broad range of protein kinases. Its ability to induce programmed cell death, or apoptosis, in various cell types has made it a valuable tool in cancer research and neurobiology. This document, intended for researchers, scientists, and drug development professionals, details the core signaling pathways affected by this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the involved molecular interactions.

Core Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, primarily by interfering with key signaling cascades that govern cell survival and proliferation. The principal mechanisms include the inhibition of Tropomyosin receptor kinase (Trk) family receptors, modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, and disruption of the cell cycle.

Inhibition of Trk Receptor Signaling

This compound is a well-established and potent inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[1] These receptors are crucial for neuronal survival, differentiation, and proliferation, and their aberrant activation is implicated in various cancers. By binding to the ATP-binding site of the Trk kinase domain, this compound prevents the autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, most notably the PI3K/Akt pathway.[2][3] The inhibition of this pathway leads to a decrease in the phosphorylation of pro-apoptotic proteins such as Bad, thereby promoting their apoptotic function.

Activation of the JNK Signaling Pathway and Mitochondrial Apoptosis

This compound has been shown to induce apoptosis through the activation of the JNK signaling pathway, a key regulator of cellular stress responses.[4][5] This activation can be initiated by the inhibition of Mixed-Lineage Kinase 3 (MLK3).[6] Activated JNK translocates to the mitochondria and phosphorylates members of the Bcl-2 family of proteins. Specifically, JNK-mediated phosphorylation can inactivate anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic proteins like Bax.[4][5] This shift in the balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[5] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to the dismantling of the cell.[7]

Cell Cycle Arrest

In addition to its effects on survival signaling, this compound can induce cell cycle arrest, which can subsequently lead to apoptosis.[8][9] It has been demonstrated that this compound can inhibit the activity of cyclin-dependent kinases (CDKs), particularly Cdc2 (CDK1).[8][9] This inhibition prevents the G2/M transition of the cell cycle, leading to an accumulation of cells in the G2 phase. Prolonged cell cycle arrest can trigger the apoptotic machinery.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the efficacy of this compound in inhibiting various kinases and inducing apoptosis.

| Parameter | Value | Reference |

| IC50 for TrkA Kinase Activity | ~3 nM | [1] |

| IC50 for PKC | 32.9 nM | [10] |

| Ki for MLCK | 20 nM | [10] |

| IC50 for MLK3 Activity | ~5 nM | [6] |

Table 1: Inhibitory Concentrations of this compound against Various Kinases. This table provides a summary of the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values of this compound for several key protein kinases, highlighting its potent and broad-spectrum inhibitory activity.

| Cell Line | Treatment Conditions | Fold Increase in Caspase-3 Activity | Reference |

| A549 | 500 nM this compound | 1.6-fold | [11] |

| A549 | 1000 nM this compound | 2.4-fold | [11] |

Table 2: Dose-Dependent Activation of Caspase-3 by this compound in A549 Lung Adenocarcinoma Cells. This table quantifies the increase in caspase-3 activity in A549 cells following treatment with different concentrations of this compound, demonstrating a clear dose-response relationship in the induction of a key apoptotic effector.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of this compound and provide a practical guide for experimental design, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

Caption: this compound Inhibition of the Trk Survival Pathway.

Caption: this compound-Induced JNK-Mediated Mitochondrial Apoptosis.

Caption: this compound-Induced Cell Cycle Arrest Leading to Apoptosis.

Caption: General Experimental Workflow for Studying this compound-Induced Apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well culture plates

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-JNK, Bcl-2, and Bax

This protocol is used to detect changes in the phosphorylation status of JNK and the expression levels of Bcl-2 and Bax.

Materials:

-

Cells of interest

-

6-well culture plates

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-JNK, anti-JNK, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay quantifies the activity of the executioner caspase-3.

Materials:

-

Cells of interest

-

This compound stock solution

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

Assay buffer

-

Microplate reader (for absorbance at 405 nm or fluorescence at Ex/Em = 380/460 nm)

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate and assay buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity compared to the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells grown on coverslips or tissue sections

-

This compound stock solution

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound.

-

Fix the cells with fixation solution for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence in the nucleus.

Conclusion

This compound induces apoptosis through a complex interplay of signaling pathways, primarily involving the inhibition of Trk receptor tyrosine kinases, activation of the JNK pathway leading to mitochondrial dysfunction, and induction of cell cycle arrest. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the apoptotic mechanisms of this compound and its potential therapeutic applications. The provided visualizations of the signaling pathways and experimental workflows are intended to facilitate a deeper understanding and guide future research in this area.

References

- 1. Catalytic activity of caspase-3 is required for its degradation: stabilization of the active complex by synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. K252a and CEP1347 are neuroprotective compounds that inhibit mixed-lineage kinase-3 and induce activation of Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different protection of K252a and N-acetyl-L-cysteine against amyloid-beta peptide-induced cortical neuron apoptosis involving inhibition of MLK3-MKK7-JNK3 signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of this compound, a potent microbial inhibitor of protein kinase, on activated cyclic nucleotide phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

K-252a and Cell Cycle Arrest in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-252a, an indole (B1671886) carbazole (B46965) alkaloid originally isolated from Nocardiopisis sp., is a potent, albeit non-selective, protein kinase inhibitor. Its ability to induce cell cycle arrest in cancer cells has made it a valuable tool in cancer research. This technical guide provides a comprehensive overview of the mechanisms by which this compound mediates cell cycle arrest, with a focus on its effects on key regulatory proteins and signaling pathways. Detailed experimental protocols for studying these effects and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. Key players in cell cycle control include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). The transitions between different phases of the cell cycle (G1, S, G2, and M) are controlled by specific cyclin-CDK complexes. The activity of these complexes is in turn modulated by CKIs, such as p21Cip1 and p27Kip1.

This compound has been shown to induce cell cycle arrest at both the G1/S and G2/M checkpoints in cancer cells, primarily through the inhibition of various protein kinases. This guide will delve into the molecular mechanisms underlying this compound's cytostatic effects.

Mechanism of Action of this compound

This compound is a broad-spectrum protein kinase inhibitor that competes with ATP for binding to the kinase domain of its targets. Its inhibitory profile includes protein kinase C (PKC), protein kinase A (PKA), Ca2+/calmodulin-stimulated phosphodiesterases, and myosin light chain kinase (MLCK). Furthermore, this compound is a potent inhibitor of the Trk family of receptor tyrosine kinases.[1] In the context of cancer, its ability to inhibit the platelet-derived growth factor (PDGF) signal transduction pathway has been implicated in its anti-proliferative effects in gliomas.[1]

The primary mechanism by which this compound induces cell cycle arrest involves the modulation of key cell cycle regulatory proteins.

G1/S Checkpoint Arrest

This compound treatment of cancer cells, such as the glioma cell line T98G, leads to an arrest at the G1/S transition.[2] This is characterized by:

-

Hypophosphorylation of the Retinoblastoma Protein (Rb): The phosphorylation of Rb by CDK4/6 and CDK2 is a critical step for entry into the S phase. This compound, by inhibiting CDKs, leads to the accumulation of hypophosphorylated (active) Rb, which sequesters the E2F transcription factor, thereby preventing the expression of genes required for DNA synthesis.

-

Upregulation of p21Cip1: this compound has been shown to upregulate the expression of the CDK inhibitor p21Cip1.[2] p21 can inhibit the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, thus reinforcing the G1 arrest.[3]

G2/M Checkpoint Arrest

In addition to G1/S arrest, this compound also blocks cells at the G2/M checkpoint.[2] This is mediated by:

-

Inhibition of Cdc2 (CDK1) and Cdc25c: The entry into mitosis is driven by the activation of the Cdc2-cyclin B1 complex. The activity of this complex is positively regulated by the phosphatase Cdc25c, which removes inhibitory phosphates from Cdc2. This compound has been demonstrated to decrease the activity of both Cdc2 and Cdc25c, preventing the activation of the mitotic machinery and leading to G2/M arrest.[2]

Quantitative Data

Inhibitory Concentration (IC50) of this compound

The concentration of this compound required to inhibit 50% of cell growth (IC50) varies depending on the cancer cell line.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| T98G | Glioblastoma | 529 | [1] |

| U87 | Glioblastoma | 1170 | [1] |

Effect of this compound on Cell Cycle Distribution (Representative Data)

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control (DMSO) | 45.2% | 35.8% | 19.0% |

| This compound (500 nM) | 68.5% | 12.3% | 19.2% |

| This compound (1 µM) | 55.1% | 8.7% | 36.2% |

Note: This is representative data and actual percentages will vary depending on the cell line, concentration of this compound, and duration of treatment.

Effect of this compound on Cell Cycle Regulatory Proteins (Representative Data)

The following table provides a template for the expected changes in protein expression levels following this compound treatment, as would be quantified by densitometry of Western blots.

| Protein | Function | Expected Change with this compound |

| Cyclin D1 | G1 progression | Decrease |

| CDK4 | G1 progression | No significant change/Decrease |

| p-Rb (Ser807/811) | G1/S transition | Decrease |

| Rb (Total) | G1/S checkpoint | No significant change |

| p21Cip1 | CDK inhibitor | Increase |

| p27Kip1 | CDK inhibitor | Increase/No significant change |

| Cdc2 (CDK1) | G2/M transition | No significant change in total protein |

| p-Cdc2 (Tyr15) | G2/M transition (inactive form) | Increase |

Signaling Pathways

This compound's broad kinase inhibitory profile suggests its involvement in multiple signaling pathways that regulate the cell cycle.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[4]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).[4]

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in each phase of the cell cycle.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

-

Harvest approximately 1 x 106 cells per sample.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 300 µL of cold PBS.

-

While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with 1 mL of PBS, centrifuge, and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-